molecular formula C11H12N2O7 B14015242 2-Ethoxyethyl 3,5-dinitrobenzoate CAS No. 6943-77-7

2-Ethoxyethyl 3,5-dinitrobenzoate

Cat. No.: B14015242
CAS No.: 6943-77-7
M. Wt: 284.22 g/mol
InChI Key: SCXGAVJIYIXEAJ-UHFFFAOYSA-N
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Description

Compound Definition and Structural Classification

2-Ethoxyethyl 3,5-dinitrobenzoate (B1224709) is an organic chemical compound with the molecular formula C₁₁H₁₂N₂O₇. nist.gov Its structure consists of a 3,5-dinitrobenzoate group attached to a 2-ethoxyethyl group through an ester linkage. The IUPAC name for this compound is 2-ethoxyethyl 3,5-dinitrobenzoate. nist.gov

Structurally, it is classified as a dinitrobenzoate ester. Key features of its structure include a benzene (B151609) ring substituted with two nitro groups (NO₂) at the 3 and 5 positions, and an ester group (-COO-) connected to a 2-ethoxyethyl chain (-CH₂CH₂OCH₂CH₃). The presence of the electron-withdrawing nitro groups significantly influences the chemical properties of the aromatic ring.

Interactive Data Table: Compound Identification

IdentifierValue
Molecular FormulaC₁₁H₁₂N₂O₇
Molecular Weight284.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H12N2O7/c1-2-19-3-4-20-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3
InChIKeySCXGAVJIYIXEAJ-UHFFFAOYSA-N
SMILESCCOCCOC(=O)c1cc(N+[O-])cc(N+[O-])c1

General Significance in Chemical Research and Development

Dinitrobenzoate esters, including this compound, are significant in various areas of chemical research. They are often used as derivatives for the identification and characterization of alcohols. The reaction of an alcohol with 3,5-dinitrobenzoyl chloride produces a solid crystalline ester with a sharp melting point, which can be used for identification purposes.

Furthermore, the study of such esters contributes to the understanding of reaction mechanisms, including esterification and nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack, a topic of fundamental interest in organic chemistry. Research on related dinitrobenzoate complexes has explored the influence of substituent positions on the resulting crystal structures and non-covalent interactions. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6943-77-7

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

2-ethoxyethyl 3,5-dinitrobenzoate

InChI

InChI=1S/C11H12N2O7/c1-2-19-3-4-20-11(14)8-5-9(12(15)16)7-10(6-8)13(17)18/h5-7H,2-4H2,1H3

InChI Key

SCXGAVJIYIXEAJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxyethyl 3,5 Dinitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic framework of a molecule. For 2-Ethoxyethyl 3,5-dinitrobenzoate (B1224709), both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in elucidating the specific arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Detailed Chemical Shifts

The ¹H NMR spectrum of 2-Ethoxyethyl 3,5-dinitrobenzoate is predicted to show distinct signals corresponding to the protons of the 3,5-dinitrobenzoate ring and the 2-ethoxyethyl chain. The aromatic protons are expected in the downfield region due to the strong deshielding effect of the two nitro groups and the carbonyl group. The protons on the C-2 and C-6 positions of the benzene (B151609) ring (ortho to the carbonyl group) would appear as a doublet, while the proton on the C-4 position (between the two nitro groups) would appear as a triplet.

The protons of the 2-ethoxyethyl group would be located in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂-CH₂-O) are expected to be the most downfield among the aliphatic signals due to the deshielding effect of the ester functionality. The other methylene group (O-CH₂-CH₃) and the methyl group (CH₃) will appear further upfield. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent non-equivalent protons.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H-4 ~9.2 Triplet (t)
Aromatic H-2, H-6 ~9.1 Doublet (d)
Ester Methylene (-COO-CH₂-) ~4.6 Triplet (t)
Ether Methylene (-CH₂-O-CH₂-) ~3.8 Triplet (t)
Ether Methylene (-O-CH₂-CH₃) ~3.6 Quartet (q)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in different chemical environments will resonate at different frequencies. The carbonyl carbon of the ester is expected to be the most downfield signal. The aromatic carbons attached to the nitro groups will also be significantly downfield, followed by the other aromatic carbons. The carbons of the 2-ethoxyethyl group will appear in the upfield region of the spectrum. Data for similar structures like 2-ethoxyethanol (B86334) can help in assigning these aliphatic carbons. drugbank.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~162
Aromatic C-3, C-5 (-C-NO₂) ~148
Aromatic C-1 (-C-COO) ~134
Aromatic C-4 ~129
Aromatic C-2, C-6 ~122
Ester Methylene (-COO-CH₂-) ~68
Ether Methylene (-CH₂-O-CH₂-) ~66
Ether Methylene (-O-CH₂-CH₃) ~64

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, nitro, and aromatic groups.

Analysis of related compounds such as ethyl 3,5-dinitrobenzoate and 3,5-dinitrobenzoic acid provides a reference for the expected vibrational frequencies. nist.govresearchgate.netchemicalbook.com The key expected absorptions are:

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl group in an ester.

N-O Stretch (Nitro group): Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the nitro groups (NO₂). These typically appear around 1530-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric).

C-O Stretch (Ester and Ether): Stretching vibrations for the C-O bonds of the ester and ether linkages are expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxyethyl group are expected just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum displays a molecular ion peak (M⁺·) and various fragment ion peaks, which help in structural elucidation.

For this compound (C₁₁H₁₂N₂O₇), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 284. However, the molecular ion may be of low abundance or absent due to the energetic nature of EI, which can cause significant fragmentation. nih.gov

The fragmentation pattern is predicted to be dominated by cleavages characteristic of esters and nitroaromatic compounds. libretexts.org Key fragmentation pathways would likely include:

Loss of the ethoxyethyl group: Cleavage of the ester C-O bond can lead to the loss of the ·OCH₂CH₂OCH₂CH₃ radical (m/z 89), resulting in a prominent peak for the 3,5-dinitrobenzoyl cation at m/z 195.

Cleavage within the ethoxyethyl chain: Fragmentation can occur at the ether linkage, leading to the loss of an ethoxy radical (·OCH₂CH₃, m/z 45) or an ethyl radical (·CH₂CH₃, m/z 29).

Fragmentation of the aromatic ring: The dinitroaromatic ring can undergo characteristic fragmentations, including the loss of NO₂ (m/z 46) or NO (m/z 30) from the molecular ion or other fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₁₂N₂O₇. nist.gov HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion.

The theoretical exact (monoisotopic) mass for C₁₁H₁₂N₂O₇ can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value provides a precise benchmark for experimental verification.

Calculated Exact Mass

Molecular Formula Theoretical Exact Mass (m/z)

X-ray Diffraction and Crystallographic Studies

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

The key crystallographic data for ethyl 3,5-dinitrobenzoate is summarized in the table below. The structure was solved by direct methods and refined by full-matrix least-squares methods. rsc.org It is anticipated that this compound would exhibit comparable, though not identical, unit cell parameters, with the bulkier 2-ethoxyethyl group likely leading to an increase in the unit cell volume.

Parameter Value (for ethyl 3,5-dinitrobenzoate)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.856
b (Å)4.770
c (Å)18.354
β (°)119.59
Z4
R-factor0.061

This table presents the crystallographic data for ethyl 3,5-dinitrobenzoate as an analogue for this compound. rsc.org

In the structure of the ethyl analogue, the carboxyl group is nearly coplanar with the aromatic ring, showing a rotation of only 2°. The two nitro groups are twisted out of the plane of the benzene ring by 2° and 11°, respectively. The C–N bond lengths are approximately 1.48 Å. rsc.org A notable feature in the ethyl structure is the disorder of the ethyl group. rsc.org A similar planarity of the benzoate (B1203000) moiety is expected in this compound, with potential for disorder in the flexible 2-ethoxyethyl side chain.

Analysis of Molecular Packing and Supramolecular Interactions

The molecular packing of this compound in the crystalline state is governed by a variety of non-covalent interactions. The electron-deficient nature of the 3,5-dinitrophenyl ring, coupled with the presence of hydrogen bond acceptors in the ester and nitro groups, facilitates a rich network of supramolecular contacts.

Based on studies of similar 3,5-dinitrobenzoate structures, several key interactions are expected to be prominent. nih.gov The oxygen atoms of the nitro groups and the carbonyl group of the ester are strong hydrogen bond acceptors. In the absence of strong hydrogen bond donors, weak C–H···O hydrogen bonds involving the aromatic and aliphatic C–H groups are likely to play a significant role in the crystal cohesion.

Furthermore, the nitro groups can participate in carbonyl–π interactions, where the electron-rich π-system of the benzene ring interacts with the electrophilic carbon of a carbonyl group from an adjacent molecule. nih.gov The crystal structure of 2-aminothiazolium 3,5-dinitrobenzoate monohydrate, for instance, showcases the importance of N–H···O and O–H···O hydrogen bonds in forming complex supramolecular motifs. nih.gov While this compound lacks strong N-H or O-H donors, the principles of hydrogen bonding and π-interactions demonstrated in this related structure are still applicable.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic properties of this compound and for monitoring reactions involving this compound. The absorption of UV-Vis radiation by the molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 3,5-dinitrobenzoyl moiety. Aromatic nitro compounds are known to exhibit characteristic absorption bands. For comparison, 3,5-dihydroxybenzoic acid shows two main absorption bands, one at approximately 242 nm and a secondary one at 296 nm. mdpi.com These are attributed to π–π* electronic transitions within the benzene ring, which are influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl groups. mdpi.com

For this compound, similar π–π* transitions originating from the dinitrophenyl ring are expected. The presence of the two strongly electron-withdrawing nitro groups is likely to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The electronic transitions can be further described as intramolecular charge transfer (ICT) transitions, where electron density moves from the benzene ring (donor) to the nitro groups (acceptors) upon photoexcitation.

The expected electronic transitions and their approximate absorption regions are summarized below:

Transition Type Chromophore Expected λmax (nm) Region
π → πDinitrophenyl ring~240 - 300
n → πNitro groups (NO₂)~300 - 350 (typically weak)
n → π*Carbonyl group (C=O)~270 - 290 (typically weak)

The intense π → π* transitions are useful for quantitative analysis and for monitoring the progress of reactions where the 3,5-dinitrobenzoate group is introduced or modified, as the absorbance at the characteristic λmax will change in proportion to its concentration. The weaker n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, may also be observable as shoulders on the main absorption bands.

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxyethyl 3,5 Dinitrobenzoate

Ester Hydrolysis Pathways

The hydrolysis of 2-Ethoxyethyl 3,5-dinitrobenzoate (B1224709), the cleavage of its ester bond by water, can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

Acidic Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process that is essentially the reverse of Fischer esterification. libretexts.org For 2-Ethoxyethyl 3,5-dinitrobenzoate, the reaction is conducted by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. libretexts.org The excess water helps to shift the equilibrium towards the products: 3,5-dinitrobenzoic acid and 2-ethoxyethanol (B86334). libretexts.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺) from the acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.uk The positive charge is delocalized via resonance.

Nucleophilic Attack by Water : A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester group, specifically the 2-ethoxyethanol moiety. This converts the ethoxy group into a good leaving group (2-ethoxyethanol).

Elimination of the Alcohol : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-ethoxyethanol molecule. chemguide.co.uk

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final product, 3,5-dinitrobenzoic acid. libretexts.org

Basic Hydrolysis Mechanisms and Kinetics

The hydrolysis of an ester in the presence of a base is known as saponification and is an irreversible process. libretexts.org The reaction of this compound with a strong base like sodium hydroxide (B78521) yields sodium 3,5-dinitrobenzoate and 2-ethoxyethanol.

The mechanism is as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Alkoxide : The intermediate collapses, and the C-O bond of the ester cleaves, eliminating the 2-ethoxyethoxide ion (⁻OCH₂CH₂OCH₂CH₃) as the leaving group.

Kinetic studies on the closely related methyl 3,5-dinitrobenzoate reacting with hydroxide ions in dimethyl sulfoxide (B87167) (DMSO)-water mixtures show evidence for competitive nucleophilic attack. The hydroxide ion can attack both the carbonyl carbon (leading to hydrolysis) and the aromatic ring. The attack on the aromatic ring becomes more favorable as the proportion of DMSO in the solvent increases. rsc.org

Interactive Table: Kinetic Data for Hydroxide Attack on Dinitrobenzoate Esters The following table would typically contain interactive elements allowing users to sort and filter data from kinetic studies, such as those performed on methyl 3,5-dinitrobenzoate, showing rate constants under different solvent conditions.

Solvent (DMSO-Water) Attacking Nucleophile Site of Attack Observed Rate Constant (k) Reference
Varies OH⁻ Carbonyl Carbon Varies with DMSO % rsc.org

Formation and Study of Meisenheimer Complexes in Related Dinitro Compounds

A Meisenheimer complex is a crucial reactive intermediate in nucleophilic aromatic substitution (SNAr) reactions. It is formed by the addition of a nucleophile to an electron-deficient aromatic ring. wikipedia.org The presence of two strong electron-withdrawing nitro groups in 3,5-dinitrobenzoate esters makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack, leading to the formation of these complexes. nih.gov

When a nucleophile, such as a methoxide (B1231860) ion or even a hydroxide ion, attacks the aromatic ring of a dinitro compound, it can add to an unsubstituted or a substituted carbon atom. rsc.orgnih.gov This addition disrupts the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized across the ring and, most significantly, onto the two nitro groups. wikipedia.org The formation of these intensely colored complexes has been studied in the m-dinitrobenzene series. rsc.org While they are often transient intermediates, some can be stable enough to be isolated and characterized. wikipedia.orgnih.gov Recent studies also debate whether these species are always true intermediates or sometimes represent transition states in SNAr pathways. nih.gov

Reduction Reactions of Aromatic Nitro Groups

The two nitro groups on the aromatic ring of this compound can be reduced to a variety of other functional groups, most commonly primary amines (anilines). This transformation is a cornerstone of synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Several methods exist for the reduction of aromatic nitro compounds: wikipedia.org

Catalytic Hydrogenation : This method involves using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.com

Metal-Acid Reduction : A classic method involves the use of an active metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com

Selective Reduction : In dinitro compounds, it is often possible to selectively reduce one nitro group while leaving the other intact. Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) are known for this type of selective reduction. wikipedia.orgresearchgate.net Studies using ascorbic acid have also shown that in dinitro compounds, one nitro group is preferentially reduced to an amine. dergipark.org.tr A variety of modern reagents have been developed for the chemoselective reduction of nitro groups in the presence of other reducible functional groups. organic-chemistry.org

Interactive Table: Common Reagents for Nitro Group Reduction This interactive table would allow users to explore various reducing agents and their typical outcomes for aromatic nitro compounds.

Reagent(s) Typical Product Selectivity for Dinitro Compounds Reference
H₂, Pd/C Aniline Reduces both groups masterorganicchemistry.comwikipedia.org
Fe, HCl Aniline Reduces both groups masterorganicchemistry.com
SnCl₂ Aniline Can be selective under certain conditions masterorganicchemistry.com
Na₂S or (NH₄)₂S Nitroaniline Selective for one nitro group wikipedia.orgresearchgate.net
Ascorbic Acid Nitroaniline Preferential reduction of one nitro group dergipark.org.tr

Nucleophilic Aromatic Substitution (SNAr) Reactions

While aromatic rings are generally nucleophilic, the presence of strong electron-withdrawing groups can make them electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub

The 3,5-dinitrobenzoate structure is highly activated towards SNAr. Although it lacks a typical leaving group like a halide at a position ortho or para to the nitro groups, the principles of SNAr are demonstrated in the formation of the Meisenheimer complex (the addition step). For a full substitution to occur, a leaving group would need to be present on the ring. For example, in the related compound methyl 4-chloro-3,5-dinitrobenzoate, the chloride ion can be displaced by a nucleophile via an SNAr mechanism. rsc.org The nitro groups play a critical role by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgpressbooks.pub

Investigation of Substituent Effects on Reactivity

The rate and feasibility of SNAr reactions are profoundly influenced by the nature, number, and position of substituents on the aromatic ring. pressbooks.pub

Electron-Withdrawing Groups : The presence of strong electron-withdrawing groups, such as the two nitro groups on this compound, is essential for activating the ring toward nucleophilic attack. The more such groups are present, the faster the reaction generally proceeds. pressbooks.pub

Substituent Position : For the SNAr mechanism, activation is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group. This positioning allows for direct resonance delocalization of the negative charge of the Meisenheimer intermediate onto the substituent. In the case of 3,5-dinitrobenzoate, the nitro groups are meta to each other and would be ortho and para to potential leaving groups at the 2, 4, or 6 positions of the ring, thereby strongly activating these sites.

Leaving Group : The nature of the leaving group also affects the reaction rate. The rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group. researchgate.net

Nucleophile : The reactivity is also dependent on the nucleophile itself. The effect of different substituents on the nucleophile has been studied, and correlations such as the Hammett and Brønsted equations can be used to quantify these effects. researchgate.net

Computational and Theoretical Studies of Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules like this compound. youtube.comnih.gov DFT calculations can provide insights into the molecule's stability, reactivity, and the energy profile of reaction pathways.

By employing functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-31+G*), researchers can optimize the molecular geometry to find its most stable conformation. nih.govresearchgate.net These calculations yield important energetic information, such as the total electronic energy and the energies of frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT can be used to calculate the energetics of transition states and intermediates along a reaction coordinate, providing a detailed understanding of the reaction mechanism. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), are often incorporated to simulate the effects of a solvent environment on the electronic structure and energetics. nih.gov

Table 1: Illustrative DFT-Calculated Energetic Properties

PropertyDescriptionTypical Application
Total Electronic EnergyThe total energy of the molecule in its ground electronic state.Used to compare the relative stability of different isomers or conformers.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity.
Transition State EnergyThe energy of the highest point on the reaction pathway.Used to calculate the activation energy of a reaction.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a lens to understand the reactivity of this compound. researchgate.net The HOMO represents the region of the molecule most likely to donate electrons in a reaction, while the LUMO indicates the most probable site for accepting electrons. researchgate.net The distribution of these frontier orbitals across the molecule highlights the nucleophilic and electrophilic centers.

In this compound, the electron-withdrawing nitro groups on the benzene (B151609) ring are expected to significantly lower the energy of the LUMO and localize it on the dinitrobenzoyl moiety, making the carbonyl carbon a prime target for nucleophilic attack. The HOMO is likely to be located on the ethoxyethyl portion of the molecule.

Charge distribution studies, often visualized through Molecular Electrostatic Potential (MEP) maps, complement MO analysis. researchgate.net MEP maps illustrate the electrostatic potential on the van der Waals surface of the molecule, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). For this compound, the area around the carbonyl carbon and the nitro groups would be expected to show a significant positive potential, confirming their electrophilic nature.

The three-dimensional structure and flexibility of this compound are crucial for its reactivity. Conformational analysis involves identifying the stable conformers (rotational isomers) of the molecule and determining their relative energies. This is achieved by systematically rotating the single bonds in the molecule and calculating the potential energy at each rotational angle.

The resulting data can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters. mdpi.com The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states for interconversion between conformers. nih.gov Understanding the conformational landscape is important because the reactivity of the molecule can be dependent on the population of specific conformers. For instance, the accessibility of the reactive site to a nucleophile might be different in various conformations. High-level ab initio calculations can be used to confirm the minima found on the PES. mdpi.com

Charge-Transfer Complex Formation and Spectroscopic Signatures

This compound, with its electron-deficient dinitrobenzoyl group, can act as an electron acceptor in the formation of charge-transfer (CT) complexes. scienceopen.com These complexes form when an electron donor molecule interacts with an electron acceptor, resulting in a weak electronic interaction where a small amount of electron density is transferred from the donor to the acceptor. nih.gov

The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the UV-Visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules. nih.gov The position (λmax) of this CT band is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. nih.gov

The stability of the CT complex can be quantified by its formation constant (Kf), which can be determined spectrophotometrically. scienceopen.com Other spectroscopic parameters, such as the molar extinction coefficient (εmax) and the transition dipole moment, provide further information about the strength and nature of the CT interaction. scienceopen.com Infrared (IR) spectroscopy can also be used to characterize CT complexes, as the formation of the complex can lead to shifts in the vibrational frequencies of the functional groups involved in the interaction.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Organic Synthesis Intermediate

As an intermediate, 2-Ethoxyethyl 3,5-dinitrobenzoate (B1224709) and related compounds are valued for their predictable reactivity and the useful chemical handles they provide for constructing more elaborate molecules.

While specific examples detailing the use of 2-Ethoxyethyl 3,5-dinitrobenzoate as a direct building block in the synthesis of complex natural products or pharmaceuticals are not extensively documented, its structural motifs are found in intermediates used for such purposes. A closely related compound, N-(2-hydroxyethyl)-3,5-dinitrobenzamide, which shares the 3,5-dinitrobenzoyl core and a functionalized ethyl side chain, is recognized as an important intermediate in the synthesis of more complex molecules, such as non-ionic contrast agents. nih.gov This suggests the potential of the 3,5-dinitrobenzoate framework as a rigid scaffold onto which further chemical complexity can be built. The electron-withdrawing nature of the two nitro groups makes the aromatic ring a key component for creating charge-transfer complexes or for influencing the stereochemistry of subsequent reactions.

The formation of 3,5-dinitrobenzoate esters is a classic method for the derivatization of alcohols. In a synthetic scheme, this reaction is not merely for identification but serves several strategic purposes. Converting a liquid alcohol into a solid, crystalline 3,5-dinitrobenzoate derivative, such as this compound, can be crucial for the purification of a synthetic intermediate by crystallization.

Furthermore, the 3,5-dinitrobenzoate group can act as a protecting group for an alcohol, masking its reactivity while other chemical transformations are carried out on different parts of the molecule. Its robust nature makes it stable to a variety of reaction conditions. The strong ultraviolet (UV) absorbance of the dinitroaromatic system also provides a convenient chromophore, allowing for the easy detection and quantification of the derivatized molecule during chromatographic purification steps like High-Performance Liquid Chromatography (HPLC).

The synthesis of this compound is illustrative of a general and highly versatile reaction: the esterification of 3,5-dinitrobenzoic acid (or its more reactive acyl chloride) with an alcohol. This methodology allows for the creation of a vast library of dinitrobenzoate esters by simply varying the alcohol component. Research has documented the synthesis and crystal structure of various derivatives, such as isobutyl 3,5-dinitrobenzoate and methyl 3,5-dinitrobenzoate. researchgate.netsigmaaldrich.com This versatility makes 3,5-dinitrobenzoic acid a key precursor for generating structurally diverse molecules where the properties of the ester side-chain (e.g., alkyl chain length, branching, additional functional groups) can be systematically modified to tailor the final compound for specific applications, such as studying anti-creatinine effects or as radiation sensitizers in tumor treatment. researchgate.net

Table 1: Examples of 3,5-Dinitrobenzoate Derivatives

Derivative Name Alcohol Precursor CAS Number Molecular Formula
Methyl 3,5-dinitrobenzoate Methanol 2702-58-1 C₈H₆N₂O₆
Ethyl 3,5-dinitrobenzoate Ethanol (B145695) 618-71-3 C₉H₈N₂O₆
Isobutyl 3,5-dinitrobenzoate Isobutanol Not specified C₁₁H₁₂N₂O₆
This compound 2-Ethoxyethanol (B86334) 6943-77-7 C₁₁H₁₂N₂O₇

Integration into Polymer Chemistry and Materials Science

The unique electronic and chemical properties of the 3,5-dinitrobenzoate moiety can be imparted to polymers, either by incorporating it as part of a monomer before polymerization or by attaching it to an existing polymer chain.

The direct use of this compound as a monomer is not widely reported, but a structurally analogous compound, 2-(Methacryloyloxy)ethyl 3,5-dinitrobenzoate, serves as a prime example of a functional monomer. This molecule contains a polymerizable methacrylate group, allowing it to be incorporated directly into a polymer backbone through standard polymerization techniques.

By incorporating such a monomer, the resulting polymer gains the specific properties of the 3,5-dinitrobenzoate group. mdpi.comnih.gov These properties can include:

Charge-Transfer Capabilities: The electron-deficient nature of the dinitroaromatic ring can facilitate the formation of charge-transfer complexes, which is useful in the design of organic electronic materials.

Enhanced Inter-chain Interactions: The polar nitro groups can lead to strong dipole-dipole interactions between polymer chains, potentially affecting the material's thermal properties, such as its glass transition temperature and thermal stability.

Specific Recognition Sites: The defined electronic and steric environment of the dinitrobenzoate group can be used to create specific binding sites in molecularly imprinted polymers.

The synthesis of copolymers using functional monomers is a key strategy for creating new materials with tailored properties for specific applications, such as sensors or selective adsorbents. mdpi.comnih.gov

An alternative to building polymers from functional monomers is the chemical modification of existing polymers. kuraray.com This approach involves taking a pre-formed polymer with reactive side-chains and grafting the desired functional group onto it. For instance, a polymer containing hydroxyl (-OH) groups, such as poly(2-hydroxyethyl methacrylate), can be chemically modified by reacting it with 3,5-dinitrobenzoyl chloride.

This post-polymerization modification covalently bonds the 3,5-dinitrobenzoate moiety to the polymer backbone. Such modifications are performed to alter the bulk or surface properties of the material. kuraray.com Grafting the dinitrobenzoate group can improve:

Thermal Stability: The rigid aromatic structure can increase the degradation temperature of the polymer.

Adhesion and Wettability: Modifying a polymer's surface with polar groups can change its surface energy, affecting how it interacts with other materials or solvents.

Optical Properties: The introduction of the strongly UV-absorbing dinitrobenzoate group alters the optical characteristics of the polymer.

This method is an economically attractive way to upgrade commodity polymers into high-value specialty materials with customized performance characteristics. kuraray.com

Synthetic Utility in Specialized Chemical Preparations

The strategic application of protecting groups and specialized reagents is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. This compound emerges as a compound of interest in this context, primarily due to the unique electronic and steric properties conferred by the 3,5-dinitrobenzoyl group. This moiety serves as an effective protecting group for alcohols and can also act as a crystalline derivative for the purification and characterization of complex molecules.

Application in Pheromone Synthesis

The synthesis of insect pheromones, which are often complex, stereochemically rich molecules, represents a significant challenge in organic chemistry. The efficient construction of these compounds relies on high-yielding and selective chemical transformations.

Recent research has highlighted the utility of 3,5-dinitrobenzoates in the synthesis of a key intermediate for the Colorado potato beetle pheromone. nih.gov A mild deacylation method for 3,5-dinitrobenzoates, utilizing methanolic solutions of amines such as dialkylamines, has been developed. nih.gov This method's versatility was demonstrated through its successful application in the synthesis of a crucial building block for this specific pheromone. nih.gov

While the direct use of this compound has not been explicitly detailed in this specific synthesis, the demonstrated utility of the 3,5-dinitrobenzoate group as a protecting or activating group in this context suggests a strong potential for its application. The ethoxyethyl group, being a common protecting group for alcohols itself, could offer advantageous solubility or reactivity properties in certain synthetic sequences.

The general synthetic strategy involving 3,5-dinitrobenzoates in pheromone synthesis can be summarized in the following table:

StepDescriptionRole of 3,5-Dinitrobenzoate
1Protection of a key alcohol intermediateThe alcohol is converted to its 3,5-dinitrobenzoate ester, which is a stable, crystalline solid, facilitating purification.
2Subsequent synthetic transformationsThe protected intermediate undergoes further reactions to elaborate the carbon skeleton of the pheromone.
3DeprotectionThe 3,5-dinitrobenzoate group is removed under mild conditions, such as amine-promoted methanolysis, to reveal the free alcohol in the final stages of the synthesis. nih.gov

Use in Supramolecular Assemblies and Material Design

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Materials science, in turn, leverages these principles to create novel materials with tailored properties. The 3,5-dinitrophenyl moiety is a well-known building block in this area due to its electron-deficient nature, which promotes strong charge-transfer and π-π stacking interactions.

However, a review of the current scientific literature does not provide specific examples of the application of this compound in the design of supramolecular assemblies or advanced materials. While the 3,5-dinitrobenzoate unit is a common component in the construction of such systems, research appears to have focused on other derivatives. The specific combination with the 2-ethoxyethyl group may influence the packing and intermolecular interactions in ways that have not yet been explored or reported. Therefore, the potential of this compound in these advanced applications remains an area for future investigation.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 2-Ethoxyethyl 3,5-dinitrobenzoate?

Answer:
The synthesis of this compound typically involves esterification of 3,5-dinitrobenzoic acid with 2-ethoxyethanol. A common approach includes:

  • Reagent selection : Use dicyclohexylcarbodiimide (DCC) or H₂SO₄ as a catalyst under reflux conditions .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the ester.
  • Characterization :
    • NMR spectroscopy (¹H and ¹³C) to confirm ester linkage and ethoxy group presence .
    • Mass spectrometry (EI-MS) for molecular ion verification (expected m/z ≈ 284.16 for C₁₁H₁₂N₂O₇) .
    • Melting point analysis (compare to analogues like methyl 3,5-dinitrobenzoate, mp 107–109°C ).

Basic: How can functional group analysis distinguish this compound from structurally similar esters?

Answer:
Key analytical techniques include:

  • FT-IR spectroscopy :
    • Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and ~1530–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches) .
    • Ether C-O-C stretch (~1120 cm⁻¹) to differentiate ethoxy groups from methoxy or phenoxy analogues .
  • Thin-layer chromatography (TLC) : Use polar solvents (e.g., ethyl acetate/hexane) to compare Rf values with standards like ethyl 3,5-dinitrobenzoate .

Advanced: What role do hydrogen bonds play in the crystal packing and stability of this compound?

Answer:

  • Hydrogen bonding networks : The nitro and ethoxy groups can form N–H···O and C–H···O interactions, stabilizing the lattice. For example, in 4-methylanilinium 3,5-dinitrobenzoate, N–H···O bonds between ammonium and nitro groups enhance thermal stability .
  • Graph set analysis : Apply Etter’s formalism to categorize hydrogen bond motifs (e.g., R₂²(8) patterns) and predict polymorphism .
  • X-ray crystallography : Resolve bond angles and distances (e.g., O···H-N ~1.8–2.0 Å) to quantify interaction strengths .

Advanced: How can computational methods predict the nonlinear optical (NLO) properties of this compound?

Answer:

  • DFT calculations : Use Gaussian or ORCA software to compute hyperpolarizability (β) and dipole moment. Compare with experimental values from Hyper-Rayleigh scattering .
  • Molecular electrostatic potential (MEP) maps : Identify electron-rich regions (nitro groups) contributing to charge transfer .
  • TD-DFT : Simulate UV-Vis spectra to correlate π→π* transitions (e.g., ~300 nm for nitroaromatics) with NLO activity .

Data Contradiction: How to resolve discrepancies in reported yields from different synthesis protocols?

Answer:

  • Byproduct analysis : Use LC-MS or GC-MS to detect side products like 3,5-dinitrobenzoic acid (from incomplete esterification) .
  • Reaction optimization :
    • Vary catalyst loading (e.g., 0.5–2.0 eq. H₂SO₄) .
    • Test solvent polarity (e.g., DMF vs. toluene) to improve regioselectivity .
  • Statistical design : Apply response surface methodology (RSM) to identify critical factors (temperature, stoichiometry) .

Application: How does this compound serve as a precursor in advanced material synthesis?

Answer:

  • Coordination polymers : React with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) with nitro-based ligands .
  • Nonlinear optical crystals : Co-crystallize with chiral amines (e.g., 4-methylanilinium) to enhance β-phase content for second-harmonic generation (SHG) .
  • Polymer modification : Graft onto polyesters via transesterification to improve thermal stability .

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